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FT-IR spectrum analysis of 2-(Methylamino)cyclohexanone hydrochloride

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Compound of Interest

2-(Methylamino)cyclohexanone
hydrochloride

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An In-depth Technical Guide to the FT-IR Spectrum Analysis of **2-** (Methylamino)cyclohexanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **2-(Methylamino)cyclohexanone hydrochloride**. The document details the characteristic vibrational frequencies associated with its primary functional groups, including the cyclohexanone ring, the carbonyl group (C=O), and the secondary amine hydrochloride moiety (-NH₂+CH₃). A detailed experimental protocol for sample analysis using Attenuated Total Reflectance (ATR)-FTIR is presented. Quantitative data are summarized in tabular format, and logical workflows for both the experimental procedure and spectral interpretation are visualized using diagrams to aid researchers in the identification, characterization, and quality control of this compound.

Molecular Structure and Key Functional Groups

2-(Methylamino)cyclohexanone hydrochloride (Molecular Formula: C₇H₁₄ClNO) is a derivative of cyclohexanone containing a secondary amine that is protonated to form a hydrochloride salt.[1][2] The structural integrity and purity of this compound can be effectively



assessed by identifying the vibrational modes of its constituent functional groups via FT-IR spectroscopy.

The key functional groups are:

- Carbonyl (Ketone): A C=O double bond within the six-membered ring.
- Secondary Amine Hydrochloride: A protonated secondary amine (R₂NH₂+), which exhibits characteristic absorptions distinct from a free amine.
- Aliphatic Chains: C-H and C-C bonds within the cyclohexyl ring and the methyl group.

Theoretical FT-IR Absorption Bands

The FT-IR spectrum of this molecule is a composite of the absorption bands from its core structures. The formation of the hydrochloride salt significantly alters the N-H stretching region, which is a key diagnostic feature.[3]



Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Characteristics
Ammonium (R2NH2+)	N-H Stretch	3200 - 2500	Very broad, complex series of bands due to protonation.
Aliphatic (C-H)	C-H Stretch	2950 - 2850	Strong, sharp peaks from the cyclohexyl ring and methyl group. [4]
Carbonyl (C=O)	C=O Stretch	1715 - 1695	Strong, sharp, and one of the most prominent peaks in the spectrum.[4][5][6]
Ammonium (R2NH2+)	N-H Bend	1620 - 1560	Medium to strong absorption, characteristic of secondary amine salts.[3]
Aliphatic (CH ₂)	C-H Bend (Scissoring)	~1450	Medium intensity peak from the cyclohexyl ring.[5]
Aliphatic (C-N)	C-N Stretch	1250 - 1020	Medium to weak absorption in the fingerprint region.[7]
Amine Salt	N-H Wag	900 - 650	Broad absorption.[7]

Experimental Protocol: ATR-FTIR Analysis

This section outlines a standard operating procedure for acquiring the FT-IR spectrum of a solid sample like **2-(Methylamino)cyclohexanone hydrochloride** using an ATR accessory.

3.1. Instrumentation and Materials



- FT-IR Spectrometer
- Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)
- Spatula
- Isopropanol or ethanol for cleaning
- Lint-free wipes
- 2-(Methylamino)cyclohexanone hydrochloride sample (powder form)

3.2. Methodology

- Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to evaporate completely.
- Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.
- Sample Application: Place a small amount of the powdered 2-(Methylamino)cyclohexanone hydrochloride sample onto the center of the ATR crystal using a clean spatula.
- Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for a high-quality spectrum.
- Data Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically perform a background subtraction. If necessary, apply an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

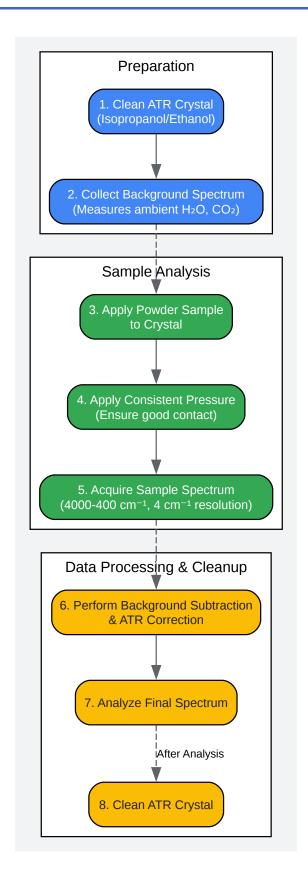




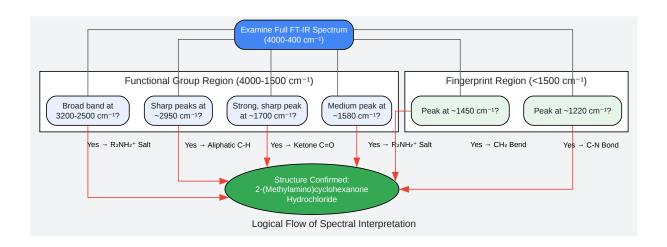


• Post-Analysis Cleaning: Retract the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in Step 1.









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